molecular formula C12H21NOSi B8625919 N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine

N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine

Cat. No.: B8625919
M. Wt: 223.39 g/mol
InChI Key: RULHSLKSRFNQJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine can be synthesized through the reaction of benzylamine with chloromethyltrimethylsilane and formaldehyde. The reaction typically occurs in the presence of a base such as sodium hydroxide . The process involves the formation of an intermediate azomethine ylide, which then undergoes cycloaddition reactions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine involves its ability to form azomethine ylides, which are reactive intermediates in cycloaddition reactions. These ylides can react with various electrophiles to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the formation of pyrrolidines and other nitrogen-containing heterocycles .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine
  • N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine

Uniqueness

N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine is unique due to its ability to form non-stabilized azomethine ylides, which makes it a valuable reagent in the synthesis of complex organic molecules. Its versatility in various chemical reactions and applications in different fields of research further highlights its uniqueness .

Properties

Molecular Formula

C12H21NOSi

Molecular Weight

223.39 g/mol

IUPAC Name

N-(methoxymethyl)-1-phenyl-N-trimethylsilylmethanamine

InChI

InChI=1S/C12H21NOSi/c1-14-11-13(15(2,3)4)10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3

InChI Key

RULHSLKSRFNQJO-UHFFFAOYSA-N

Canonical SMILES

COCN(CC1=CC=CC=C1)[Si](C)(C)C

Origin of Product

United States

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